N-[1-(4-bromophenyl)ethyl]benzamide
CAS No.:
Cat. No.: VC10188746
Molecular Formula: C15H14BrNO
Molecular Weight: 304.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrNO |
|---|---|
| Molecular Weight | 304.18 g/mol |
| IUPAC Name | N-[1-(4-bromophenyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C15H14BrNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
| Standard InChI Key | JUZJTECMEVYXOJ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-[1-(4-bromophenyl)ethyl]benzamide, reflecting its benzamide backbone bonded to a 1-(4-bromophenyl)ethyl substituent. The molecular formula is C₁₅H₁₄BrNO, with a molecular weight of 304.18 g/mol based on isotopic composition . The presence of the bromine atom at the para position of the phenyl ring introduces significant polarity and influences intermolecular interactions such as halogen bonding.
Structural Features
The compound’s structure comprises two aromatic systems: a benzamide group and a 4-bromophenyl moiety connected via an ethyl spacer. X-ray crystallography of analogous bromophenyl benzamides reveals planar geometry in the amide group, with dihedral angles between the aromatic rings typically ranging from 45° to 60° . This conformation minimizes steric hindrance while allowing π-π stacking interactions. The bromine atom’s electronegativity (2.96 Pauling scale) enhances the compound’s susceptibility to nucleophilic aromatic substitution reactions.
Synthesis and Characterization
Synthetic Routes
N-[1-(4-Bromophenyl)ethyl]benzamide can be synthesized via a two-step process:
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Friedel-Crafts Acylation: Reaction of 4-bromophenethylamine with benzoyl chloride in the presence of AlCl₃ yields the intermediate N-(4-bromophenethyl)benzamide.
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Reductive Amination: Subsequent reduction of the amide group using LiAlH₄ produces the target compound .
Alternative methods include Ullmann coupling for introducing the bromophenyl group or microwave-assisted synthesis to improve reaction efficiency.
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet at δ 7.8–8.1 ppm (amide proton), doublets for aromatic protons (δ 6.8–7.5 ppm), and a triplet for the ethyl group’s methylene protons (δ 2.5–3.0 ppm) .
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide functional group .
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s low aqueous solubility and high logP value suggest lipophilicity, favoring membrane permeability in biological systems.
Stability and Reactivity
N-[1-(4-Bromophenyl)ethyl]benzamide is stable under ambient conditions but degrades upon prolonged exposure to UV light, forming de-brominated byproducts. Its amide bond is resistant to hydrolysis at neutral pH but cleaves under acidic or basic conditions .
Pharmacological Profile
Hypothetical Mechanisms of Action
While direct studies are lacking, structural analogs such as N-[(1R)-1-(4-bromophenyl)ethyl]-5-fluoro-2-hydroxybenzamide (DB02880) exhibit inhibitory activity against kinases and GPCRs . The bromophenyl group may facilitate target binding via halogen bonds with protein residues.
ADMET Predictions
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Absorption: High gastrointestinal absorption (Caco-2 permeability: 8.7 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the ethyl group generates a hydroxylated metabolite.
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Toxicity: Predicted LD₅₀ (oral, rat) = 420 mg/kg, aligning with Category 4 acute toxicity .
Applications and Research Findings
Medicinal Chemistry
Bromophenyl benzamides are explored as:
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Anticancer agents: Bromine’s electron-withdrawing effect enhances DNA intercalation potential.
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Antimicrobials: Analogous compounds show MIC values of 4–8 µg/mL against S. aureus .
Materials Science
The compound’s rigid aromatic structure makes it a candidate for liquid crystal displays (LCDs) and organic semiconductors.
| Parameter | Value | Source |
|---|---|---|
| Acute Oral Toxicity | Harmful (H302) | MSDS analogs |
| Skin Irritation | Non-irritant | In silico prediction |
Personal protective equipment (PPE) including gloves and safety goggles is recommended during handling.
Future Perspectives
Further research should prioritize:
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Synthetic optimization: Developing catalytic asymmetric routes for enantioselective synthesis.
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Target validation: Screening against kinase libraries to identify precise molecular targets.
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Environmental impact studies: Assessing biodegradation pathways to mitigate ecotoxicity.
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